

Trimetozine discovery and synthesis history

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trimetozine	
Cat. No.:	B1683654	Get Quote

An In-depth Technical Guide to the Discovery and Synthesis of Trimetozine

Introduction

Trimetozine, also known by trade names such as Opalene, Trimolide, and Trioxazine, is a sedative and mild tranquilizing agent that has been utilized in the treatment of anxiety. First introduced in European pharmaceutical markets in 1959, it garnered attention for its therapeutic applications in managing anxiety-related symptoms. This document provides a comprehensive overview of the history, synthesis, and physicochemical properties of **Trimetozine**, intended for researchers, scientists, and professionals in drug development.

Discovery and History

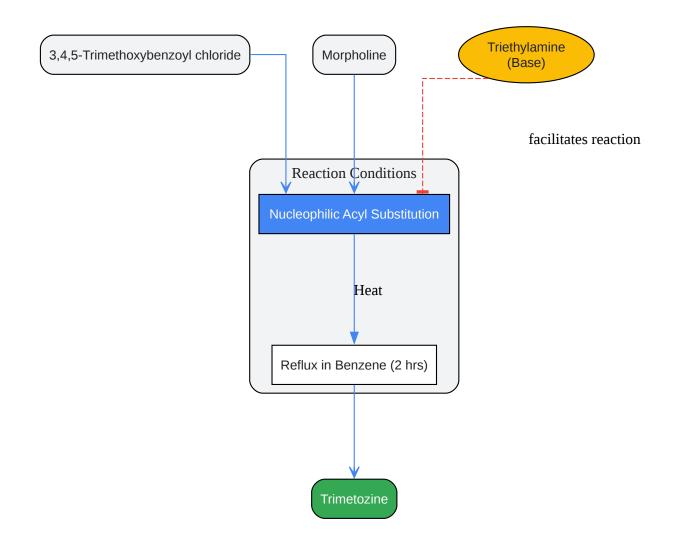
Trimetozine was first introduced as a synthetic compound in 1959. It was developed and marketed in Europe as a sedative with mild tranquilizing properties. The originator is cited as Theraplix in France, with its introduction in 1966 under the trademark Opalene. Early clinical studies highlighted its effectiveness in reducing symptoms associated with anxiety. Interestingly, **Trimetozine** is also known to be a metabolite of Trithiozine, a drug used for its antisecretory and anti-ulcer properties.

Physicochemical Properties

Trimetozine is a crystalline solid. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	635-41-6	
Molecular Formula	C14H19NO5	
Molecular Weight	281.30 g/mol	•
IUPAC Name	Morpholin-4-yl-(3,4,5- trimethoxyphenyl)methanone	•
Appearance	Crystalline prisms	
Melting Point	120-122 °C	•
Solubility	Slightly soluble in water and alcohol	
Synonyms	Trioxazine, Sedoxazine, 4- (3,4,5- Trimethoxybenzoyl)morpholine	•

Pharmacological Profile


Therapeutic Class: Anxiolytic, Sedative

Mechanism of Action: The precise mechanism of action for **Trimetozine** remains unclear. It is believed to exert its tranquilizing effects by influencing neurotransmitter systems within the central nervous system. Research suggests it may modulate the levels of key neurotransmitters such as dopamine and norepinephrine. This modulation is thought to be the basis for its efficacy in treating anxiety and related disorders.

Chemical Synthesis

The most established and classical synthesis of **Trimetozine** involves a nucleophilic acyl substitution reaction. This method couples morpholine with a derivative of 3,4,5-trimethoxybenzoyl chloride.

Click to download full resolution via product page

Caption: General workflow for the synthesis of **Trimetozine**.

Experimental Protocol: Synthesis of Trimetozine

The following protocol is based on a documented manufacturing process for **Trimetozine**.

Materials:

Reagent	Quantity	Molar Equivalent
3,4,5-Trimethoxybenzoyl chloride	46 g	1.0
Anhydrous Morpholine	19 g	~1.1
Triethylamine	25 g	~1.2
Anhydrous Benzene	300 ml	-
Dilute Sulfuric Acid	As needed	-
Sodium Hydrogen Carbonate Solution	As needed	-
90% Ethanol	As needed	-
Ether	As needed	-

Procedure:

- Dissolve 46 g of 3,4,5-trimethoxybenzoyl chloride in 300 ml of anhydrous benzene.
- Add 25 g of triethylamine to the solution.
- While cooling the mixture with ice, add 19 g of anhydrous morpholine in small portions.
- Boil the resulting solution under reflux for 2 hours.
- After the reaction, filter off the precipitate that has formed.
- Wash the filtrate sequentially with dilute sulfuric acid, sodium hydrogen carbonate solution, and finally with water.
- Evaporate the solvent from the washed solution. The residue will be a yellow oil which crystallizes upon standing.
- Take up the crystalline mass with ether and filter.
- Recrystallize the crude product from 90% ethanol. **Trimetozine** separates as prisms.

Check Availability & Pricing

BENCH

Yield and Purity:

Yield: 80%

Melting Point: 120°C to 122°C

 To cite this document: BenchChem. [Trimetozine discovery and synthesis history].
BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683654#trimetozine-discovery-and-synthesis-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com